molecular formula C54H62FN9O8S B609096 MK-6169 CAS No. 1620479-63-1

MK-6169

Cat. No. B609096
CAS RN: 1620479-63-1
M. Wt: 1016.2034
InChI Key: YUFPCGICBPQXOJ-YHRGPNRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-6169 is a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions.

Scientific Research Applications

1. Hepatitis C Virus Inhibition

MK-6169 has been identified as a potent and pan-genotype inhibitor of the hepatitis C virus NS5A. It demonstrates optimized activity against common resistance-associated substitutions. Studies highlight its substantial potency improvement against major genotype resistance-associated substitutions and favorable pharmacokinetics in animal models (Yu et al., 2018).

2. Nonnucleoside Reverse Transcriptase Inhibition

Another research focus on a related compound, MK-6186, a novel nonnucleoside reverse transcriptase inhibitor (NNRTI), has shown subnanomolar potency against wild-type viruses and NNRTI-resistant mutants. It also exhibits excellent antiviral potency and a unique mutation development pattern, which could be relevant for understanding the action of similar compounds like this compound (Lu et al., 2012).

3. Advanced Instrumentation in Astrophysics

A different area of research involves Microwave Kinetic Inductance Detectors (MKIDs). These detectors, while not directly related to this compound's chemical properties, are significant in fields like astrophysics for their ability to count individual photons and determine their energy and arrival time with high accuracy. MKIDs have been utilized in creating photon-counting, energy-resolving focal plane arrays for ultraviolet, optical, and near-infrared astrophysics (Mazin et al., 2011; Mazin et al., 2012).

4. Megakaryocyte and Platelet Production

Research on megakaryocytes (MKs), cells responsible for the production of platelets, is another significant application. Techniques for large-scale generation of MKs from human pluripotent stem cells have been developed, providing insights into platelet biology and offering potential applications in transfusion medicine and basic research (Moreau et al., 2016).

properties

CAS RN

1620479-63-1

Molecular Formula

C54H62FN9O8S

Molecular Weight

1016.2034

IUPAC Name

Methyl ((S)-2-((S)-2-(5-((S)-6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-3-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-10-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-1-((R)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethyl)carbamate

InChI

InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1

InChI Key

YUFPCGICBPQXOJ-YHRGPNRSSA-N

SMILES

O=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-6169;  MK 6169;  MK6169; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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